molecular formula C7H12O2 B7902195 5-Heptenoic acid CAS No. 3593-00-8

5-Heptenoic acid

Cat. No. B7902195
CAS RN: 3593-00-8
M. Wt: 128.17 g/mol
InChI Key: KPSZWAJWFMFMFF-NSCUHMNNSA-N
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Description

5-Heptenoic acid, also known as Hept-5-enoic acid, is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a Monoisotopic mass of 126.068077 Da .


Synthesis Analysis

The synthesis of 5-Heptenoic acid and its derivatives has been explored in various studies . For instance, a method for the rapid synthesis of diverse enantiomerically enriched lactones has been developed based on Cu-catalyzed enantioselective radical oxyfunctionalization of alkenes . Another laboratory preparation of enanthic acid includes permanganate oxidation of heptanal and 1-octene .


Molecular Structure Analysis

The molecular structure of 5-Heptenoic acid consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . It has several properties such as a density of 1.0±0.1 g/cm3, a boiling point of 241.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .


Chemical Reactions Analysis

5-Heptenoic acid can participate in a variety of chemical reactions. For instance, studies on related heptenoic acid derivatives have shown specific receptor antagonistic activities, suggesting potential for targeted chemical interactions.


Physical And Chemical Properties Analysis

5-Heptenoic acid has several physical and chemical properties. It has a density of 1.0±0.1 g/cm3, a boiling point of 241.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 52.7±6.0 kJ/mol, a flash point of 111.0±17.3 °C, and an index of refraction of 1.470 .

Scientific Research Applications

  • Chlorogenic Acid (CGA) Applications : CGA, also known as 5-CQA, is a polyphenol with various therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and as a central nervous system stimulator. It's speculated to regulate lipid and glucose metabolism, thereby aiding in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

  • Inhibitors of Cholesterol Biosynthesis : Research on 3,5-Dihydroxy-7-(N-imidazolyl)heptanoates and the corresponding heptenoates demonstrates their role as potent inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. These compounds have shown greater enzyme inhibitory activity than traditional drugs like lovastatin and pravastatin (Chan et al., 1993).

  • 5-O-Caffeoylquinic Acid in Metabolic Syndrome : Another study explores the role of 5-O-caffeoylquinic acid as a nutraceutical for the prevention and treatment of metabolic syndrome. It possesses anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This compound is also investigated for its role as a food additive due to its antimicrobial properties, making it a candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).

  • Antitumor Effect of 5-Aminolevulinic Acid : A study on 5-aminolevulinic acid (5-ALA) demonstrates its role in inducing ferroptosis in esophageal squamous cell carcinoma. This study indicates that 5-ALA may be a promising therapeutic agent for this type of cancer (Shishido et al., 2020).

Safety and Hazards

5-Heptenoic acid is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(E)-hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSZWAJWFMFMFF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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